molecular formula C13H16BrNO2 B11773883 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

Cat. No.: B11773883
M. Wt: 298.18 g/mol
InChI Key: DIJQSPIAYVDYAU-UHFFFAOYSA-N
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Description

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is a chemical compound that features a brominated benzodioxin ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine typically involves the reaction of 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The brominated benzodioxin ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone

Uniqueness

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is unique due to the presence of both a brominated benzodioxin ring and a pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]pyrrolidine

InChI

InChI=1S/C13H16BrNO2/c14-11-8-13-12(16-5-6-17-13)7-10(11)9-15-3-1-2-4-15/h7-8H,1-6,9H2

InChI Key

DIJQSPIAYVDYAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2Br)OCCO3

Origin of Product

United States

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